



Application Notes and Protocols for D-Ofloxacin Antibacterial Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for determining the antibacterial susceptibility of bacteria to ofloxacin using the Minimum Inhibitory Concentration (MIC) and disk diffusion methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

A Note on D-Ofloxacin: Ofloxacin is a racemic mixture containing two isomers: the levorotatory L-isomer (levofloxacin) and the dextrorotatory D-isomer. The antibacterial activity of ofloxacin is primarily attributed to the L-isomer, levofloxacin. Standardized antibacterial susceptibility testing protocols as established by bodies like CLSI and EUCAST are designed for ofloxacin (the racemic mixture) and levofloxacin. The D-isomer is significantly less active and is not routinely tested in clinical microbiology. Therefore, the following protocols and interpretive criteria pertain to ofloxacin.

The clinical use and routine testing of ofloxacin have declined in recent years, with a preference for more potent fluoroquinolones like levofloxacin. Consequently, clinical breakpoints for ofloxacin are limited in the latest guidelines. For instance, EUCAST has removed ofloxacin breakpoints for systemic infections caused by Staphylococcus spp. as of 2024.[1] Researchers should consult the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current recommendations.



Data Summary Quality Control (QC) Ranges

Performing quality control with known bacterial strains is essential for ensuring the accuracy and reproducibility of susceptibility testing. The following tables summarize the acceptable QC ranges for ofloxacin.

Table 1: Quality Control Ranges for Ofloxacin MIC Testing

| Quality Control Strain | MIC Range (μg/mL) - CLSI | MIC Range (μg/mL) - EUCAST |
|---------------------------------------|--------------------------|-------------------------------|
| Escherichia coli ATCC® 25922 | 0.03 - 0.12 | 0.016 - 0.125 |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 0.5 | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853 | 1 - 4 | 0.5 - 4 |
| Enterococcus faecalis ATCC® 29212 | 1 - 4 | 1 - 4 |
| Neisseria gonorrhoeae ATCC® 49226 | 0.008 - 0.03 | Not specified |

Data sourced from CLSI and EUCAST documentation. Specific document versions should always be consulted for the most current ranges.

Table 2: Quality Control Zone Diameter Ranges for Ofloxacin Disk Diffusion Testing (5 µg disk)



| Quality Control Strain | Zone Diameter Range (mm) - CLSI | Zone Diameter Range (mm) - EUCAST |
|---------------------------------------|------------------------------------|--------------------------------------|
| Escherichia coli ATCC® 25922 | 29 - 33 | 29 - 35 |
| Staphylococcus aureus ATCC® 25923 | 24 - 28 | 22 - 27 |
| Pseudomonas aeruginosa ATCC® 27853 | 17 - 21 | 20 - 26 |
| Neisseria gonorrhoeae ATCC® 49226 | 43 - 51 | Not specified |

Data sourced from CLSI and EUCAST documentation. Specific document versions should always be consulted for the most current ranges.

Clinical Breakpoints

Clinical breakpoints are used to interpret susceptibility testing results and categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). As of the latest guidelines, ofloxacin breakpoints are limited. The following tables provide available breakpoints.

Table 3: EUCAST Clinical Breakpoints for Ofloxacin (Version 14.0, 2024)

| Organism Group | MIC Breakpoint (mg/L) | Disk Diffusion Zone Diameter (mm) (5 μg disk) |
|---|---|--|
| S≤ | R > | |
| Enterobacterales (for uncomplicated UTI only) | 1 | 1 |
| Staphylococcus spp. | Breakpoints removed for systemic infections | Breakpoints removed for systemic infections |

EUCAST notes that for systemic infections with staphylococci, ofloxacin is inferior to other fluoroquinolones. Refer to tables for topical agents for other uses.[1]



Table 4: Historical CLSI Breakpoints for Ofloxacin (Consult latest M100 for current status)

| Organism Group | MIC Breakpoint (μg/mL) | Disk Diffusion Zone Diameter (mm) (5 μg disk) |
|------------------------|------------------------|--|
| S≤ | 1 | |
| Enterobacterales | 2 | 4 |
| Staphylococcus spp. | 2 | 4 |
| Pseudomonas aeruginosa | 2 | 4 |
| Enterococcus spp. | 2 | 4 |
| Neisseria gonorrhoeae | 0.25 | - |

Note: These breakpoints are based on older CLSI documents and may have been revised or removed. The latest CLSI M100 document should be consulted for current interpretive criteria.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Testing - Broth Microdilution Method

This protocol outlines the determination of the MIC of ofloxacin using the broth microdilution method as standardized by CLSI.

1. Materials:

- · Ofloxacin analytical standard
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to a 0.5 McFarland standard
- Sterile diluents (e.g., sterile water, DMSO for stock solution)
- Multichannel pipettes and sterile tips
- Incubator (35°C ± 2°C)
- 2. Preparation of Ofloxacin Stock and Working Solutions:



- Prepare a stock solution of ofloxacin in a suitable solvent at a high concentration (e.g., 1280 μg/mL).
- Perform serial twofold dilutions of the ofloxacin working solution in CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., ranging from 16 μg/mL to 0.015 μg/mL).

3. Inoculum Preparation:

- From a pure culture of the test organism grown on a non-selective agar plate for 18-24 hours, select 3-5 well-isolated colonies.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Plate Inoculation:

- Add 50 µL of the appropriate ofloxacin dilution to each well of the 96-well plate.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Within 15 minutes of preparing the final inoculum, add 50 μL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 μL.

5. Incubation:

- Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
- 6. Reading and Interpreting Results:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of ofloxacin that completely inhibits visible growth of the organism.
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.
- Interpret the MIC value according to the clinical breakpoint tables (see Tables 3 and 4).

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

Methodological & Application





This protocol describes the Kirby-Bauer disk diffusion method for determining the susceptibility of bacteria to ofloxacin.

1. Materials:

- 5 μg ofloxacin paper disks
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Bacterial inoculum standardized to a 0.5 McFarland standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters

2. Inoculum Preparation:

Prepare the bacterial inoculum as described in step 3 of the MIC protocol to match a 0.5
 McFarland standard.

3. Plate Inoculation:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
- Remove excess fluid by pressing the swab against the inside of the tube.
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.

4. Application of Ofloxacin Disks:

- Aseptically apply a 5 μg ofloxacin disk to the surface of the inoculated MHA plate.
- Gently press the disk with sterile forceps to ensure complete contact with the agar.
- Do not move the disk once it has been placed.

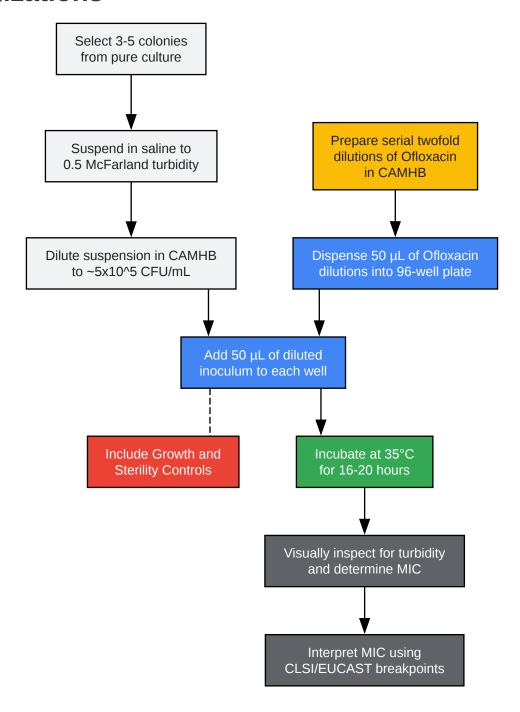
5. Incubation:

- Invert the plates and incubate at 35° C \pm 2° C in ambient air for 16-20 hours (up to 24 hours for Staphylococcus spp.).
- 6. Reading and Interpreting Results:



- After incubation, measure the diameter of the zone of complete growth inhibition around the ofloxacin disk to the nearest millimeter.
- Read the plate from the back, against a dark background, with reflected light.
- Interpret the zone diameter according to the clinical breakpoint tables (see Tables 3 and 4).

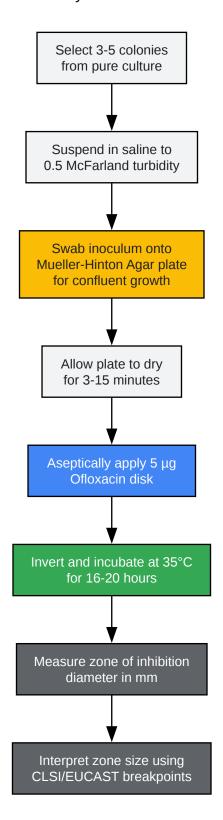
Visualizations



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Caption: Workflow for MIC determination by broth microdilution.



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Caption: Workflow for the Kirby-Bauer disk diffusion method.

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References

- 1. darvashco.com [darvashco.com]
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